The synthesis of AM679 involves several key steps, typically beginning with the preparation of the indole scaffold, followed by functionalization to introduce the pentyl and iodobenzoyl groups.
The synthesis process is optimized for yield and purity, reflecting the compound's potential therapeutic applications .
AM679 features a complex molecular structure characterized by its indole core and specific substituents.
The three-dimensional structure of AM679 allows it to effectively bind to its target protein, influencing its biological activity .
AM679 participates in various chemical reactions primarily related to its role as an inhibitor.
The mechanism by which AM679 exerts its effects involves selective inhibition of leukotriene synthesis.
AM679 exhibits distinct physical and chemical properties that are critical for its functionality.
Relevant analyses have confirmed these properties, aiding in understanding its behavior in biological systems .
AM679 has several scientific uses primarily related to its pharmacological effects.
AM679 is a synthetic compound with the molecular formula C₄₀H₄₄N₄O₅S and a molecular weight of 692.87–692.88 g/mol (minor variations reflect salt forms or hydration states) [3] [6] [9]. The structure comprises:
CC(=O)N1C(CC2=CC=CC=C21)COC3=CC4=C(C=C3)N(C(=C4SC(C)(C)C)CC(C)(C)C(=O)O)CC5=CC=C(C=C5)C6=NC=C(C=N6)OC
[3]. Key Structural Features:
AM679 exhibits stereospecific activity due to its chiral dihydroindole unit. The (S)-enantiomer shows 50-fold higher potency than the (R)-form in FLAP membrane binding assays [9]. This configuration optimizes hydrophobic interactions with FLAP’s arachidonic acid binding pocket. Binding affinities include:
Table 1: Binding Affinities of AM679
Target | Assay System | Affinity (IC₅₀/Ki) |
---|---|---|
FLAP | Human membrane binding | 0.6–2.2 nM |
LTB₄ synthesis | Human whole blood (ex vivo) | 154 nM |
LTB₄ synthesis | Mouse whole blood (ex vivo) | 55 nM |
CYP3A4 | Microsomal inhibition | 16.7 μM |
CYP2C9 | Microsomal inhibition | 3.7 μM |
AM679 primarily inhibits 5-lipoxygenase-activating protein (FLAP), a key cofactor in leukotriene biosynthesis. It disrupts FLAP-assisted arachidonic acid transfer to 5-lipoxygenase, suppressing leukotriene B₄ (LTB₄) and cysteinyl leukotrienes (CysLTs) [1] [6]. Crucially, it exhibits >1,000-fold selectivity for FLAP over cyclooxygenases and other lipoxygenases [9].
Interaction with EFTUD2: Though EFTUD2 (a spliceosomal GTPase) is genetically linked to mandibulofacial dysostosis [2] [4], no direct biochemical interaction between AM679 and EFTUD2 has been documented. FLAP remains AM679’s sole validated target.
AM679’s potency is characterized by time- and assay-dependent IC₅₀ values:
Table 2: Functional Inhibition by AM679
Functional Readout | System | IC₅₀ | Incubation Time |
---|---|---|---|
FLAP binding | Human membranes | 2.0 nM | 1 h |
LTB₄ synthesis | Human whole blood | 154 nM | 5 h |
LTB₄ synthesis | Mouse whole blood | 55 nM | 4 h |
CysLT synthesis | RSV-infected mouse eyes | 90% reduction | 14 days |
In vitro–in vivo correlation:
Note: AM679 (FLAP inhibitor; C₄₀H₄₄N₄O₅S) is distinct from the cannabinoid agonist "AM-679" (1-pentyl-3-(2-iodobenzoyl)indole; C₂₀H₂₀INO) [5] [8]. The latter has no FLAP inhibitory activity.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7